molecular formula C14H10N4O2 B3246805 (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole CAS No. 1800295-32-2

(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole

Cat. No.: B3246805
CAS No.: 1800295-32-2
M. Wt: 266.25 g/mol
InChI Key: LGIJJKHZJBOJGN-QPJJXVBHSA-N
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Description

(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole is a high-value chemical intermediate primarily recognized for its role in the synthesis of complex heterocyclic compounds, particularly in pharmaceutical research. Its core application lies in the construction of the indazole pharmacophore, a privileged scaffold in medicinal chemistry known for its versatile biological activities . The indazole nucleus is a key structural component in several approved kinase inhibitor drugs, such as Axitinib, Pazopanib, and Niraparib, which are used for the targeted treatment of various cancers including renal cell carcinoma and ovarian cancer . The molecular structure of this compound, featuring a nitrovinylpyridine group attached to the indazole core, makes it a versatile building block for further chemical elaboration. Researchers utilize this compound in the development of novel kinase inhibitors, which work by targeting and inhibiting specific tyrosine kinases involved in uncontrolled cell growth and tumor angiogenesis . The (E)-configuration of the vinyl bridge is a critical structural feature that can influence the molecule's planarity and its ability to interact with biological targets through π-π stacking and other hydrophobic interactions . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-nitro-3-[(E)-2-pyridin-2-ylethenyl]-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-18(20)11-5-6-12-13(16-17-14(12)9-11)7-4-10-3-1-2-8-15-10/h1-9H,(H,16,17)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIJJKHZJBOJGN-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=NNC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=NNC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215040
Record name 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800295-32-2
Record name 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1800295-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole typically involves the following steps :

    Starting Materials: The synthesis begins with 2-vinylpyridine and 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as the primary starting materials.

    Reaction Conditions: The reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction involves the use of solvents such as dichloromethane (CH2Cl2) and reagents like oxalyl chloride and dimethylformamide (DMF).

    Synthetic Route: The synthetic route involves a Knoevenagel condensation reaction followed by oxidation and condensation reactions. The Knoevenagel reaction is performed in the absence of a condensing agent and solvent, leading to the formation of intermediate compounds. These intermediates are then oxidized using the Jones reagent to form the corresponding acid forms.

Chemical Reactions Analysis

Heck Coupling for Vinylpyridine Installation

The (E)-vinylpyridine moiety is introduced via palladium-catalyzed cross-coupling. In a representative protocol:

  • Reactants : 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinylpyridine

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : Tri-o-tolylphosphine (4.5 mol%)

  • Base : N,N-Diisopropylethylamine (2 eq)

  • Solvent : DMF at 100°C for 12 h

  • Yield : 96%

Mechanism : Oxidative addition of Pd⁰ to the C–I bond, followed by alkene insertion and β-hydride elimination to form the (E)-configured vinylpyridine .

Nitro Group Reduction

The nitro group at C6 participates in reduction reactions to form intermediates for pharmaceuticals like axitinib:

  • Conditions : Hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation

  • Product : 6-Amino-3-((E)-2-pyridin-2-yl-vinyl)-1H-indazole

  • Application : Intermediate for kinase inhibitor synthesis

Diazonium Salt Formation and Iodination

The amino derivative undergoes diazotization for halogenation:

  • Diazotization :

    • Reagents : NaNO₂ (1.5 eq), HCl (aq) at 0°C

    • Intermediate : Diazonium salt (monitored by HPLC)

  • Iodination :

    • Reagents : KI (2 eq) in CH₂Cl₂/H₂O

    • Product : (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole

    • Workup : Neutralization with NH₃ (aq), solvent exchange to MeOH/CH₂Cl₂

1,3-Dipolar Cycloaddition

The nitroindazole core reacts with azides to form triazole hybrids:

  • Reactants : Propargyl derivatives + azides

  • Conditions : Huisgen cycloaddition (refluxing ethanol, 3 days)

  • Regioisomers :

    • 1,4-Disubstituted triazole (57% yield)

    • 1,5-Disubstituted triazole (19% yield)

  • Separation : Silica gel chromatography (EtOAc/hexane 1:9)

N-Deprotection

The tetrahydropyran (THP) protecting group is cleaved under acidic conditions:

  • Reagents : HCl (conc.) or H₂SO₄ in THF/H₂O

  • Conditions : 50°C for 2–4 h

  • Outcome : Regeneration of free NH-indazole

Suzuki-Miyaura Cross-Coupling

The iodo derivative undergoes Pd-mediated coupling with boronic acids:

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂

  • Base : Cs₂CO₃

  • Solvent : DMF at 80°C

  • Example Product : 6-(2-Mercapto-N-methylbenzamide)-3-((E)-2-pyridin-2-yl-vinyl)-1H-indazole

Mechanistic and Stability Insights

  • Steric Effects : The (E)-vinylpyridine group directs electrophilic substitution to the C5 position of the indazole ring .

  • Acid Sensitivity : Protonation at N1 enhances reactivity toward nucleophiles but destabilizes the THP group .

  • Thermal Stability : Decomposes above 200°C; storage recommended at 2–8°C under inert atmosphere .

This compound’s versatility in cross-coupling and cycloaddition reactions makes it critical for synthesizing kinase inhibitors and heterocyclic hybrids with therapeutic potential .

Scientific Research Applications

(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole has several scientific research applications, including :

    Chemistry: The compound is used as a precursor in the synthesis of various derivatives and analogs. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: In biological research, the compound is used to study its effects on cellular processes and pathways. It is also used in the development of new biochemical assays and diagnostic tools.

    Industry: The compound is used in the production of various industrial chemicals and materials. It is also used in the development of new materials with specific properties and functions.

Mechanism of Action

The mechanism of action of (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole involves its interaction with specific molecular targets and pathways . The compound acts as an inhibitor of tyrosine kinases, particularly the BCR-ABL tyrosine kinase with the T315I mutation. By inhibiting this kinase, the compound blocks the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electronic Effects : The nitro group in the target compound is a strong electron-withdrawing group, enhancing electrophilicity compared to the aldehyde or carboxylic acid substituents in precursors like trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (I) .
  • Steric and Solubility Profiles: The THP group in the target compound improves solubility compared to non-protected indazoles, a critical factor in pharmaceutical processing . In contrast, sulfur-containing impurities (e.g., PA 28 0451022) exhibit higher reactivity due to the thioether group .
Crystallography
  • Precursors like trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (I) crystallize in monoclinic space groups (e.g., P21/c, P21) with distinct unit cell parameters, indicating varied molecular packing .

Q & A

Basic Research Question

  • NOESY NMR : Detect spatial proximity between vinyl protons and adjacent aromatic protons to distinguish (E) from (Z) isomers .
  • UV-Vis spectroscopy : Compare experimental λmax with TD-DFT calculations to validate electronic transitions .
  • X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to unambiguously assign geometry .

How is kinase inhibitory activity evaluated for this compound in preclinical studies?

Advanced Research Question

  • In vitro assays : Use recombinant kinases (e.g., VEGFR2, FLT-3) with ATP-competitive binding assays; measure IC₅₀ values via fluorescence polarization .
  • Cell-based models : Test anti-angiogenic effects in HUVEC proliferation assays or xenograft models, correlating with Axitinib’s known mechanisms .

What strategies identify and quantify synthetic impurities in batch production?

Advanced Research Question

  • LC-MS/MS : Compare retention times and fragmentation patterns with reference standards (e.g., Axitinib Impurity H ).
  • HPLC-DAD : Use gradient elution with C18 columns to resolve nitro-group derivatives and vinyl regioisomers .

How can poor aqueous solubility be addressed in biological assays?

Q. Methodological Focus

  • Co-solvents : Use DMSO (≤0.1% v/v) for in vitro studies, noting its compatibility with cellular assays .
  • Nanoformulations : Encapsulate in PEGylated liposomes to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility .

How to resolve contradictions in reported IC₅₀ values across studies?

Q. Data Analysis Focus

  • Assay standardization : Control ATP concentrations, incubation times, and kinase isoforms (e.g., VEGFR1 vs. VEGFR2) .
  • Orthogonal validation : Confirm activity via Western blot (phospho-VEGFR2) or capillary electrophoresis .

What in silico methods predict binding affinity to VEGFR2?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 4AGC) to model interactions with the ATP-binding pocket .
  • MD simulations : Simulate ligand-protein stability (GROMACS) over 100 ns to assess binding entropy and hydrogen-bond networks .

How to assess metabolic stability in hepatic microsomes?

Q. Methodological Focus

  • Incubation protocols : Use human liver microsomes with NADPH, monitor parent compound depletion via LC-MS .
  • Metabolite ID : Perform MS/MS fragmentation to identify nitro-reduction or pyridyl oxidation products .

How to overcome crystallography challenges for structural validation?

Q. Technical Focus

  • Co-crystallization : Screen with PEG-based precipitants and optimize pH (6.5–7.5) for crystal growth .
  • Twinned data : Apply SHELXD for structure solution and SHELXL for refinement of high mosaicity crystals .

What structure-activity relationship (SAR) strategies enhance selectivity?

Advanced Research Question

  • Indazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to boost VEGFR2 affinity .
  • Pyridyl substitutions : Replace 2-pyridyl with 3-pyridazinyl to reduce off-target kinase binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole
Reactant of Route 2
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(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole

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